molecular formula C8H17N3Si B3281617 1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole CAS No. 73844-84-5

1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole

Cat. No.: B3281617
CAS No.: 73844-84-5
M. Wt: 183.33 g/mol
InChI Key: JPAZZGZJIUMPMB-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole is an organosilicon compound that features a triazole ring substituted with a tert-butyldimethylsilyl group

Preparation Methods

The synthesis of 1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the silicon atom of the tert-butyldimethylsilyl chloride, resulting in the formation of the desired product .

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, osmium tetroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution agents: Tetra-n-butylammonium fluoride in tetrahydrofuran.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with hydroxyl or carbonyl groups, while reduction may produce triazole derivatives with alkyl or silyl groups.

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole primarily involves the silylation of functional groups. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at the protected site. This protection is achieved through the formation of a stable silicon-oxygen or silicon-nitrogen bond, which can be selectively cleaved under specific conditions to regenerate the original functional group .

Comparison with Similar Compounds

1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole can be compared with other silylating agents such as:

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in organic synthesis and materials science.

Similar compounds include:

  • Trimethylsilyl chloride
  • Triisopropylsilyl chloride
  • tert-Butyldimethylsilyl chloride

These compounds share similar applications but differ in their steric and electronic properties, influencing their reactivity and stability in various chemical reactions .

Properties

IUPAC Name

tert-butyl-dimethyl-(1,2,4-triazol-1-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3Si/c1-8(2,3)12(4,5)11-7-9-6-10-11/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAZZGZJIUMPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole
Reactant of Route 2
1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole
Reactant of Route 3
1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole
Reactant of Route 4
1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole
Reactant of Route 5
1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole
Reactant of Route 6
1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole

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